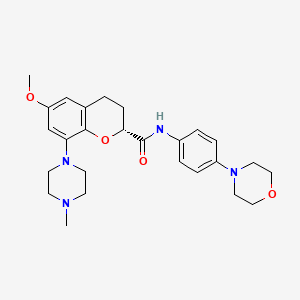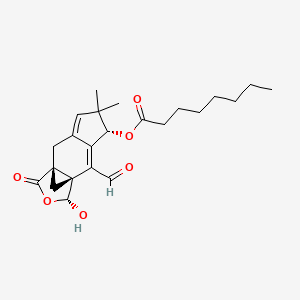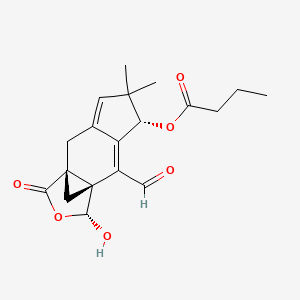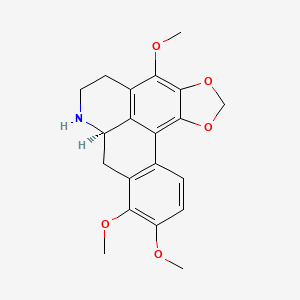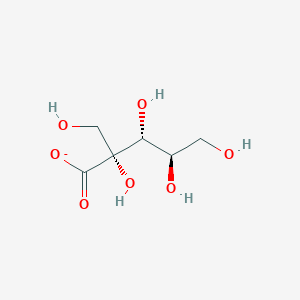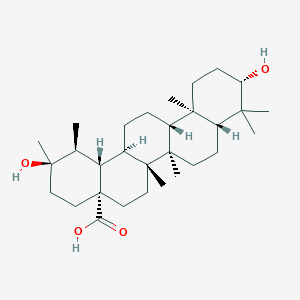
Punicanolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Punicanolic acid is a natural product found in Punica granatum with data available.
Applications De Recherche Scientifique
Tumor Necrosis Factor-Alpha Inhibition
Punicanolic acid, a taraxastane-type triterpene found in the flowers of Punica granatum, has been identified to inhibit tumor necrosis factor-alpha (TNF-alpha) induced cytotoxicity. This effect was observed in a study where punicanolic acid significantly reduced TNF-alpha-induced cytotoxicity in L929 cells at 30 microM concentration (Xie et al., 2008).
Application in Textile Dyeing
In the field of textile dyeing, punicanolic acid, extracted from the rind of Punica granatum, demonstrated promising dyeing properties when applied to Pashmina fabrics. This application leverages the natural color properties of punicanolic acid (Lal et al., 2011).
Phenolic Compound Characterization
Punicanolic acid has been characterized in various studies as part of the broader phenolic compound profile in pomegranate. These studies have contributed to understanding the chemical composition and potential health benefits of pomegranate and its constituents (Mena et al., 2012).
α-Glucosidase Inhibitory Activities
Research on the flowers of Punica granatum led to the isolation of punicanolic acid and its evaluation for in vitro α-glucosidase inhibitory activities. Such studies contribute to the potential development of treatments for conditions like diabetes (Yuan et al., 2013).
Anticancer Effects
A study on punicic acid, closely related to punicanolic acid, demonstrated its potential in inhibiting breast cancer proliferation. This research contributes to the understanding of the potential anticancer properties of compounds found in Punica granatum (Grossmann et al., 2009).
Biodegradation and Metabolite Formation
The biodegradation of punicalagin into ellagic acid by probiotic bacteria has been studied, with a focus on the underlying mechanisms, offering insights into how punicanolic acid and related compounds can be transformed into bioactive metabolites (Caballero et al., 2022).
Propriétés
Formule moléculaire |
C30H50O4 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1 |
Clé InChI |
WJCIWKNYROGCFD-FKYBFWJDSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C |
SMILES canonique |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C |
Synonymes |
punicanolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



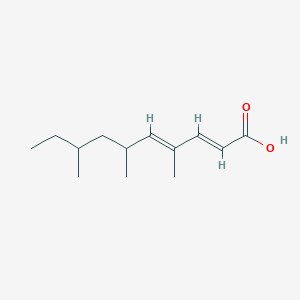
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
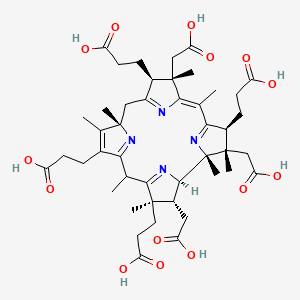
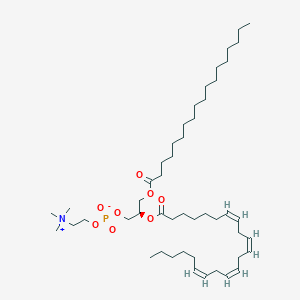
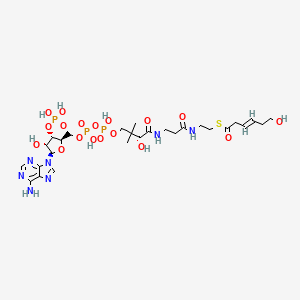
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)
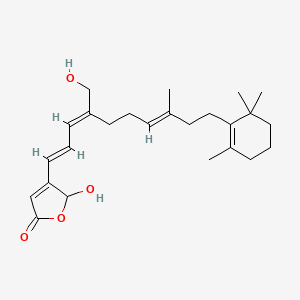
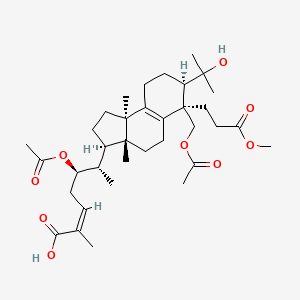
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
